2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene
Description
2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which consists of fused triazole and quinoxaline rings. The presence of nitrogen atoms within these rings contributes to its diverse chemical reactivity and biological activity .
Properties
IUPAC Name |
2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N6/c1-2-4-8-7(3-1)15-5-11-13-9(15)10-14-12-6-16(8)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSERBOLOJGUAAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=NN=C3C4=NN=CN24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene typically involves the condensation of o-phenylenediamine with a dicarbonyl compound, followed by cyclization reactions. One common method involves the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization using an oxidation-reduction mechanism with chloranil . Another approach includes the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the electronic properties of the compound, leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chloranil and other quinone derivatives.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like amines and triazole-2-thiol are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which exhibit different biological activities such as antiviral, antimicrobial, and anticancer properties .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of this compound exhibit promising antitumor properties. For instance, studies have shown that certain analogs can inhibit tubulin polymerization by interacting with the CPAP-tubulin complex. This interaction leads to cell cycle arrest and apoptosis in cancer cells. The IC50 values for these compounds are reported to be in the nanomolar range (e.g., 689 nM), demonstrating their potency against tumor cell lines such as MDA-MB-231 and H1975T790M .
Neuroprotective Effects
Some studies suggest that hexazatetracyclo derivatives may also possess neuroprotective effects due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems. This potential is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Materials Science
Polymer Synthesis
The unique structural properties of 2,4,5,8,9,11-hexazatetracyclo compounds make them suitable as monomers in the synthesis of advanced polymers. These polymers can exhibit enhanced thermal stability and mechanical strength due to the rigid bicyclic structure of the hexazatetracyclo framework. Research has focused on utilizing these compounds in creating high-performance materials for aerospace and automotive applications.
Nanocomposites
Incorporating hexazatetracyclo compounds into nanocomposites has been explored to improve electrical conductivity and thermal properties. Such materials can be used in electronic devices and sensors.
Agricultural Chemistry
Pesticide Development
The compound serves as a precursor in synthesizing various agrochemicals, including pesticides and herbicides. Its derivatives have shown efficacy against a range of pests while minimizing environmental impact due to their targeted action mechanisms. For example, chloromethyl derivatives can undergo nucleophilic substitution reactions to form active pesticide agents that disrupt pest metabolism .
Fungicides
Research has indicated that specific formulations based on this compound exhibit antifungal properties against common agricultural pathogens. These formulations can be integrated into crop protection strategies to enhance yield and reduce reliance on traditional chemical fungicides.
Case Studies
Mechanism of Action
The mechanism of action of 2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene involves its interaction with various molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting its function and leading to cell death in cancer cells.
Enzyme Inhibition: It can inhibit enzymes involved in viral replication and bacterial cell wall synthesis, contributing to its antiviral and antimicrobial activities.
Apoptosis Induction: Certain derivatives upregulate pro-apoptotic proteins like BAX and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2, leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene can be compared with other similar compounds such as:
Imidazo[1,2-a]quinoxaline: Known for its anticancer properties.
Pyrazolo[1,5-a]quinoxaline: Exhibits antimicrobial activities.
Imidazo[1,2-a]pyrazine: Used in studies related to enzyme inhibition.
The uniqueness of this compound lies in its versatile biological activities and its potential as a scaffold for the development of new therapeutic agents.
Biological Activity
The compound 2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene is a complex organic molecule with potential biological significance. This article aims to explore its biological activity through various studies and findings.
Biological Activity Overview
Research into the biological activity of this compound has revealed several interesting properties:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits significant antitumor properties. It has been shown to inhibit tumor cell proliferation in vitro and in vivo models.
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in cancer progression and metastasis.
- Cell Cycle Regulation : It has been observed to affect cell cycle dynamics by inducing G2/M phase arrest in cancer cells.
Case Studies
- Antitumor Efficacy : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability (IC50 values reported between 10-30 µM).
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis via the intrinsic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- In Vivo Studies : In murine models bearing xenograft tumors derived from human cancer cells, administration of the compound led to significant tumor shrinkage compared to control groups.
Data Table of Biological Activities
The mechanism by which this compound exerts its biological effects appears to involve:
- Interaction with DNA : The compound may intercalate into DNA strands leading to disruption of replication processes.
- Modulation of Signaling Pathways : It affects critical signaling pathways such as PI3K/Akt and MAPK pathways which are often dysregulated in cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
